1-[2-(Hydroxymethyl)phenyl]dec-1-yn-3-ol
Description
Properties
CAS No. |
928306-02-9 |
|---|---|
Molecular Formula |
C17H24O2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
1-[2-(hydroxymethyl)phenyl]dec-1-yn-3-ol |
InChI |
InChI=1S/C17H24O2/c1-2-3-4-5-6-11-17(19)13-12-15-9-7-8-10-16(15)14-18/h7-10,17-19H,2-6,11,14H2,1H3 |
InChI Key |
PGRKWUUDWLEKRO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C#CC1=CC=CC=C1CO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Similarities and Differences
The following table highlights key structural and functional differences between 1-[2-(Hydroxymethyl)phenyl]dec-1-yn-3-ol and related compounds:
| Compound Name | Key Structural Features | Functional Groups | Chain Length/Substituents |
|---|---|---|---|
| This compound | Phenyl ring with hydroxymethyl group; dec-1-yn-3-ol chain | Hydroxymethyl, alkyne, secondary alcohol | Long alkyne chain (C10) |
| Salmeterol (CAS 94749-02-7) | Phenyl ring with hydroxymethyl and hydroxy groups; hexylamino-ether side chain | Hydroxymethyl, hydroxy, ether, amine | Shorter aliphatic chain (C6) |
| Albuterone (CAS 108928-81-0) | 4-Hydroxy-3-(hydroxymethyl)phenyl group; tert-butylamino ketone | Hydroxymethyl, ketone, tertiary amine | No alkyne; ethanone backbone |
| 4-Benzyl Albuterol | Benzyloxy-substituted phenyl; tert-butylamino ethanol | Benzyl ether, hydroxymethyl, amine | Ethanol backbone with benzyloxy substitution |
| 1-Hexyn-3-ol derivatives (CAS N/A) | Methoxyphenyl or trifluoromethylphenyl groups; dibromoalkyne chains | Methoxy, dibromoalkyne | Shorter alkyne (C6) with halogen substituents |
Key Observations :
- This longer chain may enhance membrane permeability but reduce aqueous solubility compared to salmeterol .
- Unlike 4-Benzyl Albuterol , which replaces the hydroxymethyl group with a benzyl ether, the target compound retains polar hydroxymethyl functionality, favoring interactions with hydrophilic targets .
Pharmacological and Physicochemical Properties
Solubility and Stability
- The hydroxymethyl group in this compound improves water solubility relative to halogenated analogs (e.g., 1-hexyn-3-ol derivatives with trifluoromethyl groups) .
Receptor Binding Potential
- Structural alignment with salmeterol (a β2-adrenergic agonist) suggests that the hydroxymethylphenyl group may facilitate receptor binding, while the alkyne chain could alter duration of action due to increased lipophilicity .
- In contrast, Albuterone’s ketone group disrupts the ethanolamine backbone critical for adrenergic activity, rendering it pharmacologically inert as an impurity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[2-(Hydroxymethyl)phenyl]dec-1-yn-3-ol, and how can reaction conditions be optimized to improve yield?
- Methodological Answer :
- Step 1 : Begin with a Sonogashira coupling between a terminal alkyne precursor and a 2-(hydroxymethyl)phenyl halide to establish the dec-1-yn-3-ol backbone.
- Step 2 : Optimize reducing agents (e.g., LiAlH₄ in THF at 0°C for 12 hours, as in similar alcohol syntheses) to stabilize the hydroxymethyl group while minimizing side reactions .
- Step 3 : Monitor reaction progress via TLC and purify intermediates using column chromatography (petroleum ether/EtOAc gradients). Final yield optimization may require iterative adjustments to temperature and solvent polarity .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the presence of the hydroxymethyl (-CH₂OH) group (δ ~3.5–4.5 ppm for -CH₂OH protons) and the alkyne (C≡C) backbone.
- Infrared (IR) Spectroscopy : Identify O-H (3200–3600 cm⁻¹), alkyne C≡C (2100–2260 cm⁻¹), and hydroxymethyl C-O (1050–1150 cm⁻¹) stretches .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (C₁₇H₂₂O₂, theoretical MW 258.16) with <2 ppm error .
Q. How can researchers assess the solubility and stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in buffers (pH 1–13) and solvents (e.g., DMSO, ethanol, water). Quantify solubility via UV-Vis spectroscopy or HPLC.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products using LC-MS. Hydroxymethyl groups may oxidize under basic conditions, requiring inert storage (N₂ atmosphere, -20°C) .
Advanced Research Questions
Q. What in vitro models are suitable for studying the metabolic pathways of this compound, and how can metabolite identification be validated?
- Methodological Answer :
- Model Systems : Use human liver microsomes (HLMs) or primary hepatocytes to simulate Phase I (oxidation) and Phase II (conjugation) metabolism.
- Metabolite Profiling : Employ LC-MS/MS with collision-induced dissociation (CID) to fragment metabolites. Compare retention times and fragmentation patterns with synthetic standards (e.g., hydroxylated or glucuronidated derivatives) .
- Validation : Cross-reference with databases (e.g., PubChem, HMDB) and confirm via isotopic labeling (e.g., ¹⁸O-water for oxidation products) .
Q. How can discrepancies between theoretical and observed spectroscopic data for this compound be systematically investigated?
- Methodological Answer :
- Step 1 : Rule out impurities via HPLC-UV/ELSD (e.g., salmeterol-like impurities with hydroxymethylphenyl groups ).
- Step 2 : Use deuterated solvents (e.g., D₂O, CDCl₃) to suppress solvent peaks in NMR.
- Step 3 : Perform computational modeling (DFT for IR/NMR chemical shifts) to reconcile experimental vs. theoretical data .
Q. What strategies are recommended for resolving contradictory bioactivity data in cell-based assays involving this compound?
- Methodological Answer :
- Dose-Response Curves : Test multiple concentrations (1 nM–100 µM) to identify non-linear effects (e.g., hormesis).
- Counter-Screens : Use orthogonal assays (e.g., SPR for binding affinity vs. luciferase reporters for pathway activation).
- Data Normalization : Include internal controls (e.g., β-galactosidase for transfection efficiency) and reference compounds (e.g., salbutamol impurities for hydroxymethylphenyl interactions ).
Q. How can environmental applications of this compound be explored, such as pollutant detection or geochemical analysis?
- Methodological Answer :
- Pollutant Detection : Functionalize the alkyne group for click chemistry with azide-tagged environmental probes (e.g., heavy metal sensors). Validate via GC-MS in spiked soil/water samples .
- Geochemical Tracers : Use stable isotope labeling (¹³C or ²H) to track compound migration in geological matrices. Pair with LA-ICP-MS for elemental co-distribution analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
